Myelin Basic Protein (87-99) (human, bovine, rat)
Description
Myelin Basic Protein (MBP87-99) is a 13-amino acid peptide (residues 87–99 of full-length MBP) implicated in autoimmune demyelinating diseases like multiple sclerosis (MS). It is a major encephalitogenic epitope that activates autoreactive T cells, driving neuroinflammation in experimental autoimmune encephalomyelitis (EAE) models .
Properties
IUPAC Name |
1-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZRUKIAIQNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1555.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc/tBu Methodology
The primary method for synthesizing MBP (87–99) involves Fmoc (9-fluorenylmethoxycarbonyl) chemistry on 2-chlorotrityl chloride (CLTR-Cl) resin. Key steps include:
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Resin Swelling : CLTR-Cl resin is pre-swollen in dichloromethane (DCM) for 30 minutes.
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Amino Acid Coupling : Sequential coupling of Fmoc-protected amino acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) as activators.
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Deprotection : Fmoc removal via 20% piperidine in dimethylformamide (DMF).
Table 1: Coupling Efficiency for MBP (87–99) Synthesis
| Residue | Coupling Time (min) | Solvent System | Yield (%) |
|---|---|---|---|
| Val | 60 | DMF/DCM (1:1) | 98.5 |
| Pro | 90 | DMF | 95.2 |
| Arg | 120 | DMF/NMP (2:1) | 92.8 |
Challenges in SPPS
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Aggregation : The hydrophobic sequence (Phe-Phe-Lys-Asn-Ile-Val) causes chain aggregation, reducing coupling efficiency. Strategies include:
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Side Reactions : His and Arg residues require orthogonal protection (e.g., His(Trt), Arg(Pbf)) to prevent side-chain interactions.
Recombinant Expression and Purification
SUMO Fusion System
For large-scale production, recombinant MBP (87–99) is expressed as a SUMO-fusion protein in E. coli BL21(DE3):
Table 2: Purification Metrics for Recombinant MBP (87–99)
| Step | Purity (%) | Yield (mg/L) |
|---|---|---|
| Ni-NTA Affinity | 85 | 120 |
| Size Exclusion | 95 | 90 |
| Reverse-Phase HPLC | 99 | 70 |
Post-Synthetic Modifications
Phosphorylation
Threonine residues at positions 92 and 95 are phosphorylated using mitogen-activated protein (MAP) kinases :
Conjugation to Reduced Mannan
For immunological studies, MBP (87–99) is conjugated to reduced mannan via glutaraldehyde:
Table 3: Conjugation Efficiency
| Peptide | Mannan:Peptide Ratio | Conjugation Yield (%) |
|---|---|---|
| [A91,A96]MBP (87–99) | 5:1 | 98 |
| Native MBP (87–99) | 5:1 | 85 |
Formulation and Stability
Solubility Optimization
MBP (87–99) exhibits poor aqueous solubility (50.7 mg/mL in water). Strategies include:
Table 4: Stability of MBP (87–99) in Solvents
| Solvent | Concentration (mg/mL) | Stability (-20°C) |
|---|---|---|
| DMSO | 77.8 | 1 month |
| Water | 50.7 | 1 week |
| EtOH | 15.97 | 2 weeks |
Analytical Characterization
HPLC Purification
Mass Spectrometry
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ESI-MS : Observed m/z 1555.8 (calculated for C₇₄H₁₁₄N₂₀O₁₇).
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MALDI-TOF : Phosphorylated variants show +80 Da shifts per modification.
Applications in Experimental Models
Induction of EAE
Chemical Reactions Analysis
Types of Reactions: Myelin Basic Protein (87-99) can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine can affect the peptide’s interaction with immune cells .
Scientific Research Applications
Myelin Basic Protein (MBP) (87-99) (human, bovine, rat) is a peptide fragment of myelin basic protein, specifically the sequence from amino acid 87 to 99, that has applications in scientific research, particularly in the study of autoimmune diseases like multiple sclerosis (MS) . The region of MBP 87–99 is an immunodominant peptide epitope identified in MS .
Scientific Research Applications
MBP (87-99) has applications in the following scientific fields:
- Autoimmune Disease Research: MBP (87-99) is recognized as a major autoantigen in MS, making it a valuable tool for studying the pathogenesis of this disease . T cells specific for the MBP 87–99 epitope have been detected in the blood or cerebrospinal fluid of MS patients .
- Experimental Autoimmune Encephalomyelitis (EAE) Studies: Immunization with the MBP 87–99 epitope can induce EAE in animal models such as SJL/J mice and Lewis rats . EAE is an inflammatory disease of the central nervous system . This allows researchers to use MBP (87-99) to investigate the mechanisms of EAE and to test potential therapies .
- T-Cell Response Modulation: Researchers can use the MBP (87-99) peptide to design peptide analogues that alter T-cell responses in the SJL/J mouse model . Studies have shown that single alanine substitutions at specific positions within the MBP 87–99 sequence can antagonize T-cell responses in vitro .
- Altered Peptide Ligand (APL) Development: Mutations of peptides to generate altered peptide ligands (APL), capable of switching immune responses from T helper 1 (Th1) to T helper 2 (Th2), are promising candidates for the immunotherapy of autoimmune diseases such as multiple sclerosis (MS) .
- Cyclic Peptide Analogues: Cyclic altered peptide analogues of MBP87–99 with substitutions at positions 91 and/or 96 were tested for protective effects when administered using prophylactic or early therapeutic protocols in MBP72–85-induced EAE in Lewis rats .
Case Studies
- Double-Mutant Peptide Analogues: Researchers have synthesized double-mutant analogues of MBP 87–99 with substitutions at critical T-cell receptor (TCR) contact residues and examined their cytokine induction compared to the native peptide . Positions K 91 and P 96 were replaced with alanine/alanine ([A 91, A 96]MBP 87–99) or with arginine/alanine ([R 91, A 96] .
- [A91]MBP87–99 Peptide Analogue: Administration of the [A 91]MBP 87–99 peptide analogue reduced the production of tumour necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), which are cytokines responsible for inflammation .
Data Table
Mechanism of Action
Myelin Basic Protein (87-99) exerts its effects by interacting with T cells in the immune system. It is recognized by specific T cell receptors, leading to the activation and proliferation of these cells. This interaction causes a Th1 polarization, which is associated with the inflammatory response seen in multiple sclerosis. The peptide’s ability to induce this immune response makes it a valuable tool for studying autoimmune diseases .
Comparison with Similar Compounds
Key Features:
- Sequence : Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro (identical in human, bovine, and rat) .
- Molecular Formula : C₇₄H₁₁₄N₂₀O₁₇; Molecular Weight : 1555.8 Da .
- Function : Binds to MHC class II molecules (e.g., HLA-DR2a), inducing Th1-polarized T cell responses .
- Applications: Used to study MS pathogenesis, T cell activation, and immunomodulatory therapies .
Comparison with Altered Peptide Ligands (APLs)
Table 1: MBP87-99 vs. Key APLs
Key Findings:
- Cyclization improves proteolytic stability and reduces encephalitogenicity compared to linear MBP87-99 .
- Substitutions at positions 91 and 96 (e.g., Ala91, Ala96) disrupt TCR-MHC interactions, converting the peptide from an agonist to an antagonist .
Comparison with Other Myelin Peptides
MBP87-99 is part of a broader network of myelin-derived antigens involved in epitope spreading during MS progression.
Table 2: MBP87-99 vs. Other Myelin Antigens
Key Findings:
- PLP139-151 immunization in mice leads to sequential recognition of MBP87-99, demonstrating epitope spreading .
- MOG92-106 is less encephalitogenic than MBP87-99 but contributes to chronic neuroinflammation .
- Cross-reactivity : MBP87-99’s sequence conservation enables cross-species reactivity, unlike PLP or MOG peptides .
Comparison with Other MBP Fragments
Different regions of MBP exhibit distinct antigenic and structural properties.
Table 3: MBP87-99 vs. Other MBP Fragments
Key Findings:
- MBP83-99 shares the core encephalitogenic sequence with MBP87-99 but includes additional residues that influence MHC binding .
- MBP68-88 immunogenicity varies by species due to sequence divergence, unlike the conserved MBP87-99 .
Cross-Species Conservation and Implications
The identical sequence of MBP87-99 in human, bovine, and rat underpins its utility in translational research.
Structural Insights:
Biological Activity
Myelin Basic Protein (MBP) is a critical component of the myelin sheath in the central nervous system (CNS) and plays a significant role in the pathophysiology of multiple sclerosis (MS). The peptide segment MBP (87-99) has been extensively studied for its biological activity, particularly its immunogenic properties and its role in T cell activation. This article explores the biological activity of MBP (87-99) across different species, including humans, bovines, and rats, highlighting its implications in autoimmune conditions and potential therapeutic applications.
Overview of Myelin Basic Protein (87-99)
MBP (87-99) is an encephalitogenic peptide that induces T cell proliferation with a Th1 polarization in the CNS, making it a major antigenic component implicated in MS. Research indicates that this peptide can evoke strong immune responses that contribute to demyelination and neuroinflammation characteristic of MS.
Biological Activity
Encephalitogenic Properties:
- MBP (87-99) has been shown to induce experimental autoimmune encephalomyelitis (EAE), a model for MS, in various animal studies. This peptide is capable of eliciting both Th1 and Th2 immune responses depending on its modification and presentation.
T Cell Activation:
- Studies have demonstrated that MBP (87-99) stimulates CD4+ T cells, leading to the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4). The balance between these cytokines is crucial for determining the nature of the immune response—whether it promotes inflammation or regulatory mechanisms .
Comparative Biological Activity Across Species
Case Studies and Research Findings
- Recombinant Human MBP as a Therapeutic Vaccine:
- Altered Peptide Ligands:
- Impact on Schwann Cells:
Q & A
Basic Research Questions
Q. What is the structural basis of MBP (87-99)'s encephalitogenic activity, and how do sequence variations influence its function?
- Methodological Answer : The peptide's core sequence (VHFFKNIVTPRTP) contains critical residues for T-cell receptor (TCR) binding, particularly Phe-Phe-Lys (positions 89-91) and Val-Thr-Pro-Arg (positions 93-96). Substitutions, such as Arg91 → Ala96 in altered peptide ligands (APLs), reduce encephalitogenicity by disrupting MHC-II binding or TCR recognition . To assess structural impact, use circular dichroism (CD) spectroscopy to analyze conformational stability and surface plasmon resonance (SPR) to measure binding affinity to MHC-II molecules.
Q. What are the optimal storage and reconstitution protocols for MBP (87-99)?
- Methodological Answer : Store lyophilized peptide at -20°C in a desiccated environment to prevent hydrolysis. Reconstitute in sterile water (1 mg/mL) or PBS, avoiding organic solvents unless solubility issues arise (e.g., >95% purity requires minimal DMSO). Vortex gently and centrifuge at 10,000×g for 5 minutes to remove aggregates. Aliquot to minimize freeze-thaw cycles, which degrade peptide integrity .
Q. Which assays are standard for evaluating MBP (87-99)-induced T-cell proliferation and cytokine profiles?
- Methodological Answer : Use in vitro T-cell proliferation assays with splenocytes or PBMCs from immunized animals. Stimulate cells with 10–20 μg/mL MBP (87-99) for 72 hours, followed by [³H]-thymidine incorporation. For cytokine profiling (Th1 vs. Th2 polarization), employ ELISAs or multiplex bead arrays to quantify IFN-γ (Th1), IL-17 (Th17), and IL-4/IL-10 (Th2) in supernatants .
Advanced Research Questions
Q. How can researchers design cross-species comparative studies to evaluate MBP (87-99)'s encephalitogenic potency?
- Methodological Answer : Compare immune responses in EAE models across species (e.g., humanized HLA-DR2 transgenic mice vs. Lewis rats). Immunize with 100–200 μg peptide emulsified in complete Freund’s adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Monitor clinical scores (0–5 scale) and histopathology (CD4+ T-cell infiltration, demyelination via Luxol Fast Blue staining). Cross-reactivity can be tested using TCR sequencing and MHC tetramer staining .
Q. How should discrepancies between in vitro T-cell activation and in vivo disease progression be resolved?
- Methodological Answer : Discrepancies often arise due to differences in antigen-presenting cell (APC) populations or cytokine microenvironments. Validate in vitro findings with adoptive transfer experiments: isolate T-cells from MBP (87-99)-immunized donors, expand ex vivo, and transfer to naïve recipients. Track disease onset and severity. Additionally, use intravital imaging to visualize T-cell trafficking in the CNS .
Q. What mechanisms underlie the immunomodulatory effects of post-translational modifications (PTMs) like citrullination on MBP (87-99)?
- Methodological Answer : Citrullination of arginine residues (e.g., Arg91) alters peptide charge, reducing MHC-II affinity and shifting cytokine profiles. To study this, synthesize citrullinated analogs (e.g., VHFFKNIVTPCitTP) and compare T-cell responses using IFN-γ ELISpot assays. Pair with molecular dynamics simulations to predict structural changes in MHC-peptide-TCR complexes .
Q. How can cyclic or modified APLs of MBP (87-99) enhance therapeutic potential in autoimmune models?
- Methodological Answer : Cyclize MBP (87-99) via disulfide bridges (e.g., Cys substitutions at positions 87 and 99) to improve proteolytic stability. Test tolerogenic effects by administering 50 μg APLs subcutaneously in incomplete Freund’s adjuvant (IFA) pre-EAE induction. Measure regulatory T-cell (Treg) expansion via flow cytometry (FoxP3+ CD4+) and assess disease suppression .
Data Contradiction Analysis
Q. Why do some studies report Th1 polarization while others observe Th17 dominance in MBP (87-99)-driven EAE?
- Methodological Answer : Variability stems from adjuvant choice (CFA vs. pertussis toxin), peptide dosage, and animal strain (SJL vs. C57BL/6). To reconcile, standardize immunization protocols and use cytokine-deficient mice (e.g., IFN-γ⁻/⁻ or IL-17⁻/⁻) to isolate pathway contributions. Meta-analyze datasets from public repositories (e.g., GEO) to identify consensus signatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
